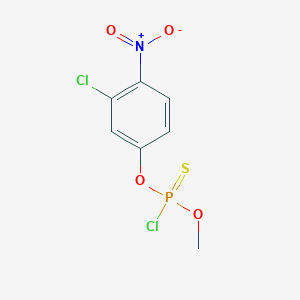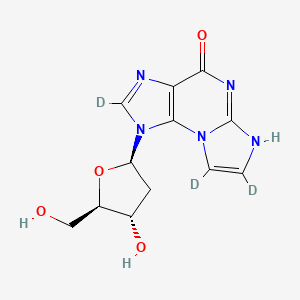
N2,3-Etheno-2'-deoxy Guanosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,3-Etheno-2’-deoxy Guanosine-d3: is a labelled etheno-substituted purine nucleoside derivative. This compound is known for its fluorescent and biochemical properties. Etheno-DNA adducts, such as N2,3-Etheno-2’-deoxy Guanosine-d3, are promutagenic lesions present in normal animal and human tissues. These adducts are believed to play a significant role in the etiology of cancer related to diet and lifestyle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,3-Etheno-2’-deoxy Guanosine-d3 involves the etheno-substitution of the purine nucleoside. The reaction typically requires specific conditions to ensure the correct substitution and labelling with deuterium. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of N2,3-Etheno-2’-deoxy Guanosine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions: N2,3-Etheno-2’-deoxy Guanosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield deoxy derivatives.
Aplicaciones Científicas De Investigación
N2,3-Etheno-2’-deoxy Guanosine-d3 has a wide range of scientific research applications, including:
Chemistry:
- Used as a fluorescent probe in nucleic acid research.
- Studied for its role in DNA damage and repair mechanisms.
Biology:
- Investigated for its involvement in mutagenesis and carcinogenesis.
- Used in studies of DNA adduct formation and its biological consequences.
Medicine:
- Explored for its potential as a biomarker for cancer diagnosis and prognosis.
- Studied for its role in the development of therapeutic strategies targeting DNA adducts.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the production of labelled nucleosides for research and development.
Mecanismo De Acción
The mechanism of action of N2,3-Etheno-2’-deoxy Guanosine-d3 involves its incorporation into DNA, where it forms etheno adducts. These adducts can interfere with normal DNA replication and transcription processes, leading to mutations and potentially contributing to carcinogenesis. The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process these adducts .
Comparación Con Compuestos Similares
- 1,N2-Etheno-2’-deoxyguanosine
- 3,N4-Etheno-2’-deoxycytidine
- 1,N6-Etheno-2’-deoxyadenosine
Comparison: N2,3-Etheno-2’-deoxy Guanosine-d3 is unique due to its specific etheno substitution and deuterium labelling, which enhances its fluorescent properties and makes it a valuable tool in biochemical research. Compared to other etheno-substituted nucleosides, it offers distinct advantages in terms of detection sensitivity and stability.
Propiedades
Fórmula molecular |
C12H13N5O4 |
|---|---|
Peso molecular |
294.28 g/mol |
Nombre IUPAC |
2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D |
Clave InChI |
DUHWHZGZQYBCAZ-SNLQDBIPSA-N |
SMILES isomérico |
[2H]C1=C(N2C3=C(C(=O)N=C2N1)N=C(N3[C@H]4C[C@@H]([C@H](O4)CO)O)[2H])[2H] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



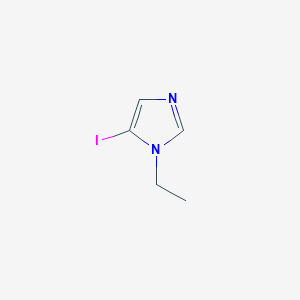
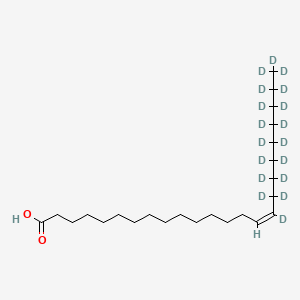


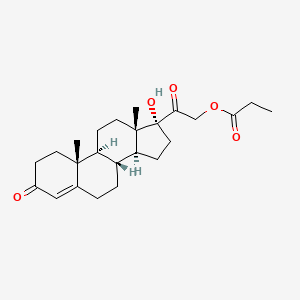
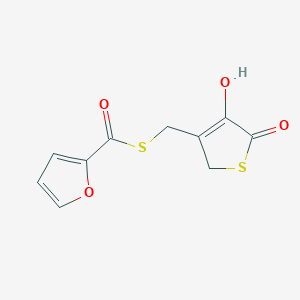
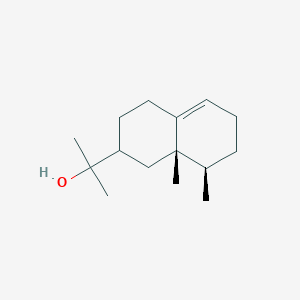
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
